molecular formula C14H10N2S2 B13093668 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione CAS No. 113362-21-3

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione

Katalognummer: B13093668
CAS-Nummer: 113362-21-3
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: XFGHDIPPTRZIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring fused with a thiophene ring and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyridazine-thione compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylpyridazine-3(2H)-thione: Lacks the thiophene ring, which may affect its chemical and biological properties.

    6-(Thiophen-2-yl)pyridazine-3(2H)-thione: Lacks the phenyl group, which may influence its reactivity and applications.

    2-Phenyl-6-(thiophen-2-yl)pyridazine:

Uniqueness

2-Phenyl-6-(thiophen-2-yl)pyridazine-3(2H)-thione is unique due to the presence of both the phenyl and thiophene rings, as well as the thione group

Eigenschaften

CAS-Nummer

113362-21-3

Molekularformel

C14H10N2S2

Molekulargewicht

270.4 g/mol

IUPAC-Name

2-phenyl-6-thiophen-2-ylpyridazine-3-thione

InChI

InChI=1S/C14H10N2S2/c17-14-9-8-12(13-7-4-10-18-13)15-16(14)11-5-2-1-3-6-11/h1-10H

InChI-Schlüssel

XFGHDIPPTRZIHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=S)C=CC(=N2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.